molecular formula C18H22F3N3O3 B15105668 N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B15105668
M. Wt: 385.4 g/mol
InChI Key: FNKCLUVDXGNCQO-UHFFFAOYSA-N
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Description

N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidine-3-carboxamide core substituted with a 3-(trifluoromethyl)phenyl group at position 1 and a 2-[(2-methylpropanoyl)amino]ethyl side chain at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pivaloyl (2-methylpropanoyl) moiety may influence pharmacokinetic properties such as solubility and bioavailability .

Properties

Molecular Formula

C18H22F3N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

N-[2-(2-methylpropanoylamino)ethyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C18H22F3N3O3/c1-11(2)16(26)22-6-7-23-17(27)12-8-15(25)24(10-12)14-5-3-4-13(9-14)18(19,20)21/h3-5,9,11-12H,6-8,10H2,1-2H3,(H,22,26)(H,23,27)

InChI Key

FNKCLUVDXGNCQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the trifluoromethyl group. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with an appropriate amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is then reacted with a suitable acylating agent to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogs differ in substituents on the pyrrolidine ring, side chains, or aromatic groups. Below is a comparative analysis:

Compound Name Key Substituents Biological Activity (if available) Cytotoxicity (HEK cells) Source
Target Compound 3-(trifluoromethyl)phenyl, 2-[(2-methylpropanoyl)amino]ethyl Not explicitly reported N/A
N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide 3-(trifluoromethyl)phenyl, 2-(indol-3-yl)ethyl Industrial grade (no bioactivity data) N/A
N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide 3-methoxyphenyl, 2-carboxamide Not reported; likely differs in target affinity N/A
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide p-tolyl, sulfonylethyl-dihydroisoquinoline MERS-CoV inhibition (moderate activity) 0.568%–0.604%
1-(4-Chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide 4-chlorophenyl, sulfonylethyl-dihydroisoquinoline Highest cytotoxicity among analogs 0.602%

Physicochemical and Industrial Considerations

  • Industrial Synthesis: The target compound and its indole analog (CAS 1010886-01-7) are produced industrially at 99% purity, indicating scalable synthetic routes.

Key Research Findings and Gaps

  • Antiviral Potential: highlights pyrrolidine-3-carboxamides as promising MERS-CoV inhibitors, but the target compound’s efficacy remains untested. Its structural similarity to active analogs warrants further virological screening.
  • Toxicity Profile : The pivaloyl group’s impact on cytotoxicity is unclear. Comparative studies with sulfonylethyl or indole-containing analogs are needed to optimize safety .
  • Synthetic Accessibility : Industrial-scale production () supports preclinical development, but formulation challenges (e.g., crystallinity, stability) require investigation.

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